molecular formula C14H17BrClN3O2 B6630856 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B6630856
M. Wt: 374.66 g/mol
InChI Key: MNCVSWZEOFWUJS-UHFFFAOYSA-N
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Description

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C14H17BrClN3O2 It is characterized by the presence of a piperazine ring substituted with a 3-bromo-2-chlorobenzoyl group and an ethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:

    Preparation of 3-bromo-2-chlorobenzoic acid: This can be achieved through the bromination and chlorination of benzoic acid.

    Conversion to 3-bromo-2-chlorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Formation of the piperazine derivative: The 3-bromo-2-chlorobenzoyl chloride is reacted with N-ethylpiperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoyl and piperazine groups.

    Reduction: Reduced derivatives of the benzoyl and piperazine groups.

    Hydrolysis: 3-bromo-2-chlorobenzoic acid and N-ethylpiperazine.

Scientific Research Applications

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-chlorobenzoic acid
  • 3-bromo-2-chlorobenzoyl chloride
  • N-ethylpiperazine

Uniqueness

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClN3O2/c1-2-17-14(21)19-8-6-18(7-9-19)13(20)10-4-3-5-11(15)12(10)16/h3-5H,2,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVSWZEOFWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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